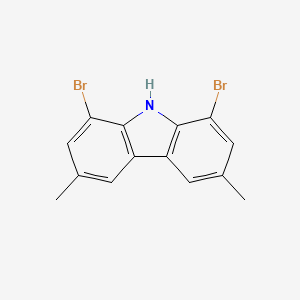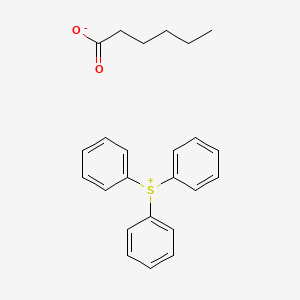![molecular formula C44H32N4 B14221283 N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 787640-67-9](/img/structure/B14221283.png)
N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline is a compound known for its unique photophysical properties, particularly in the field of organic electronics. This compound is often utilized in the development of thermally activated delayed fluorescence (TADF) materials, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(diphenylamino)phenyl]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-(diphenylamino)benzaldehyde with 1,2-diaminobenzene under acidic conditions to form the quinoxaline core. This is followed by further functionalization to introduce the diphenylamino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents to the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, each with unique photophysical properties suitable for specific applications in optoelectronics .
科学的研究の応用
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules with specific electronic properties.
Biology: Investigated for its potential use in bioimaging due to its fluorescence properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices.
作用機序
The mechanism of action of 2,3-Bis[4-(diphenylamino)phenyl]quinoxaline involves its ability to undergo thermally activated delayed fluorescence. This process involves the absorption of light, followed by intersystem crossing to a triplet state and then reverse intersystem crossing back to a singlet state, resulting in delayed fluorescence. This mechanism is crucial for its application in OLEDs, where it enhances the efficiency of light emission .
類似化合物との比較
Similar Compounds
2,3-Bis[4-(octyloxy)phenyl]quinoxaline: Similar in structure but with different substituents, affecting its electronic properties.
2,3-Diphenylquinoxaline: Lacks the diphenylamino groups, resulting in different photophysical properties.
Dibenzo[f,h]furo[2,3-b]quinoxaline: A derivative with a different core structure, leading to variations in fluorescence properties.
Uniqueness
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline is unique due to its combination of diphenylamino groups and quinoxaline core, which provides a balance of electron-donating and electron-accepting properties. This balance is essential for its high efficiency in TADF applications, making it a valuable compound in the field of organic electronics .
特性
CAS番号 |
787640-67-9 |
|---|---|
分子式 |
C44H32N4 |
分子量 |
616.7 g/mol |
IUPAC名 |
N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]quinoxalin-2-yl]aniline |
InChI |
InChI=1S/C44H32N4/c1-5-15-35(16-6-1)47(36-17-7-2-8-18-36)39-29-25-33(26-30-39)43-44(46-42-24-14-13-23-41(42)45-43)34-27-31-40(32-28-34)48(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H |
InChIキー |
SFSWXKUCNTZAPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


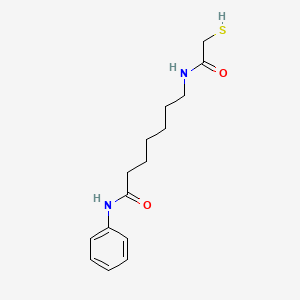

![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
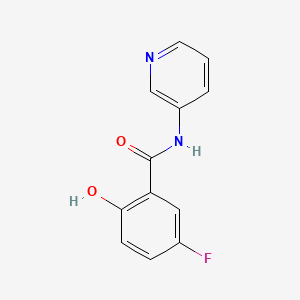
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
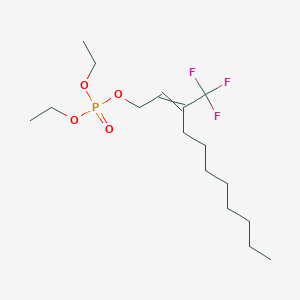
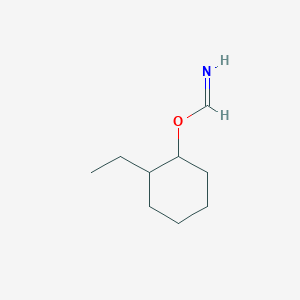
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
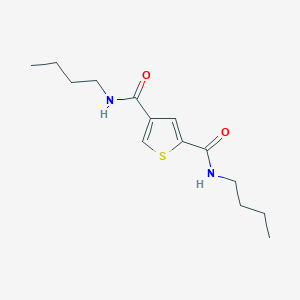
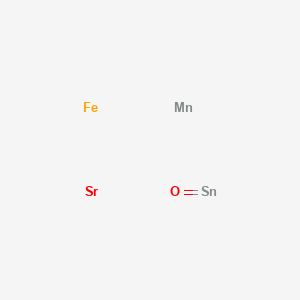
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)

